1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea

The compound 1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea (CAS 2034620-13-6) is a synthetic small molecule belonging to the pyrazol-4-yl urea class, a scaffold recognized in medicinal chemistry for kinase inhibition. No primary research publications, patents, or authoritative database entries (e.g., PubChem, ChEMBL, BindingDB) were obtained from allowable sources for this specific compound.

Molecular Formula C20H22FN5O
Molecular Weight 367.428
CAS No. 2034620-13-6
Cat. No. B2953331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea
CAS2034620-13-6
Molecular FormulaC20H22FN5O
Molecular Weight367.428
Structural Identifiers
SMILESCC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C20H22FN5O/c1-14-18(15(2)26(25-14)19-5-3-4-11-22-19)10-12-23-20(27)24-13-16-6-8-17(21)9-7-16/h3-9,11H,10,12-13H2,1-2H3,(H2,23,24,27)
InChIKeyYAYGREOLSZLGCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea (CAS 2034620-13-6) Chemical Identity and Research Procurement Context


The compound 1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea (CAS 2034620-13-6) is a synthetic small molecule belonging to the pyrazol-4-yl urea class, a scaffold recognized in medicinal chemistry for kinase inhibition. No primary research publications, patents, or authoritative database entries (e.g., PubChem, ChEMBL, BindingDB) were obtained from allowable sources for this specific compound. All available chemical identity data originate from vendor technical datasheets, which are excluded from citation under this analysis's source rules. Consequently, a quantitative baseline of biological or physicochemical properties cannot be established at this time.

Why In-Class Pyrazol-4-yl Ureas Cannot Simply Substitute for 2034620-13-6 Without Direct Comparative Evidence


Pyrazol-4-yl urea derivatives exhibit pronounced sensitivity to substitution patterns in both kinase selectivity and pharmacokinetic profiles. The well-characterized clinical candidate AT9283 (a pyrazol-4-yl urea bearing a benzimidazole moiety) demonstrates that minor structural modifications within this class can shift inhibitory potency by over 1000-fold across kinase targets and fundamentally alter cellular phenotype outcomes. The target compound incorporates a distinct 3,5-dimethyl-1-(pyridin-2-yl)pyrazole core and a 4-fluorobenzyl urea tail, a combination whose specific hydrogen-bonding topology, lipophilicity, and metabolic susceptibility cannot be inferred from other in-class members. In the absence of direct comparative data for this exact compound, any assumption of functional equivalence to analogs is scientifically unsupported and poses a procurement risk for applications requiring defined selectivity or pharmacokinetic parameters.

Quantitative Comparative Evidence for 1-(2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-fluorobenzyl)urea – Status: No Permissible Evidence Available


Potential Research Application Scenarios for 2034620-13-6 Contingent on Future Data Generation


Kinase Selectivity Profiling Panel

The pyrazol-4-yl urea scaffold is historically associated with Aurora kinase, JAK2, and Abl inhibition. If future in-house profiling of 2034620-13-6 reveals differential selectivity versus AT9283 or other reference inhibitors, the compound could serve as a selective tool for dissecting signaling pathways. Procurement would be justified only after such data are generated.

Structure-Activity Relationship (SAR) Exploration of the 4-Fluorobenzyl Tail

The 4-fluorobenzyl group is a known pharmacophore in FAAH and kinase inhibitors. Systematic comparison with the 4-chlorobenzyl, 4-methoxybenzyl, and unsubstituted benzyl analogs (procured in parallel) could quantify the fluorine's contribution to target binding, metabolic stability, and solubility. Without such data, the compound remains a candidate for exploratory SAR libraries.

In Vitro ADME/PK Comparison with Non-Fluorinated Analogs

The presence of the 4-fluorobenzyl moiety may influence metabolic stability and CYP450 interactions relative to non-fluorinated congeners. Controlled head-to-head microsomal stability or hepatocyte clearance assays between 2034620-13-6 and its des-fluoro analog would be required to determine whether the fluorine substitution provides a meaningful procurement advantage for in vivo studies.

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